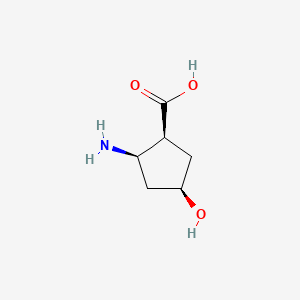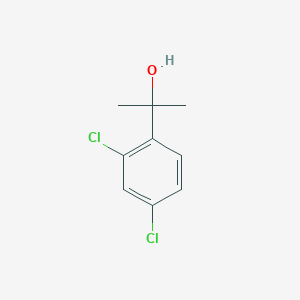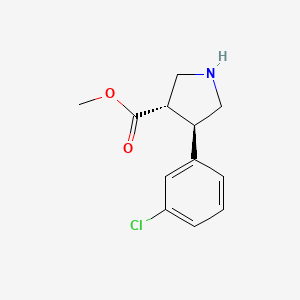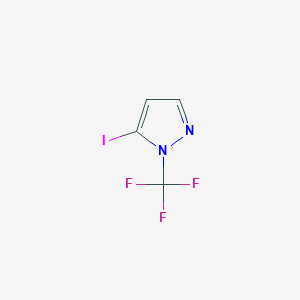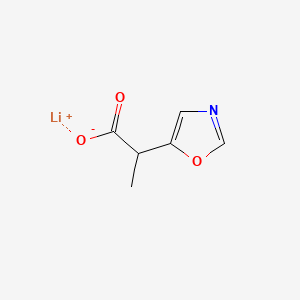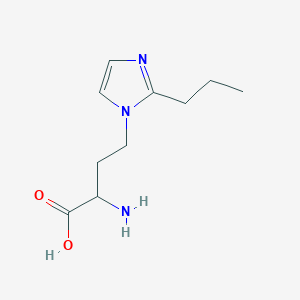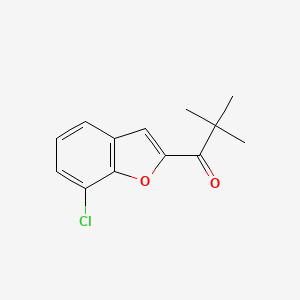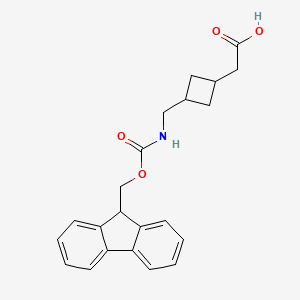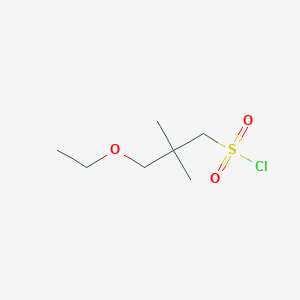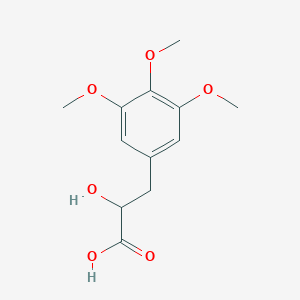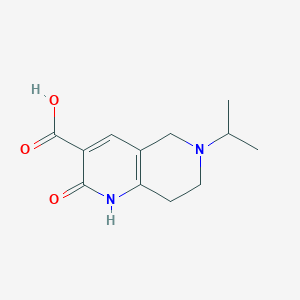
6,7-Dichloronaphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dichloronaphthalen-1-ol is a chemical compound with the molecular formula C10H6Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloronaphthalen-1-ol typically involves the chlorination of naphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6th and 7th positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound.
化学反应分析
Types of Reactions: 6,7-Dichloronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding naphthalen-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of naphthalen-1-ol.
Substitution: Formation of various substituted naphthalen-1-ol derivatives.
科学研究应用
6,7-Dichloronaphthalen-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-Dichloronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
6-Chloronaphthalen-1-ol: Contains only one chlorine atom at the 6th position.
7-Chloronaphthalen-1-ol: Contains only one chlorine atom at the 7th position.
Naphthalen-1-ol: Lacks chlorine atoms but has a similar hydroxyl group.
Uniqueness: 6,7-Dichloronaphthalen-1-ol is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts.
属性
分子式 |
C10H6Cl2O |
|---|---|
分子量 |
213.06 g/mol |
IUPAC 名称 |
6,7-dichloronaphthalen-1-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H |
InChI 键 |
HNCOLTQKFTVPCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



